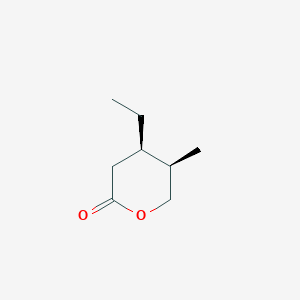
(4R,5R)-4-ethyl-5-methyloxan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4R,5R)-4-ethyl-5-methyloxan-2-one is a chiral lactone compound with significant interest in various scientific fields due to its unique structural properties. This compound is characterized by its oxan-2-one ring, which is a six-membered ring containing an oxygen atom, and its specific stereochemistry at the 4 and 5 positions, which are substituted with ethyl and methyl groups, respectively.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5R)-4-ethyl-5-methyloxan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the intramolecular esterification of hydroxy acids. The reaction conditions often include the use of acid catalysts such as p-toluenesulfonic acid in an inert atmosphere to prevent oxidation . The reaction mixture is usually stirred at room temperature and then subjected to distillation to remove by-products and purify the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for better control over reaction parameters and can increase yield and purity. The use of automated systems and real-time monitoring can further optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
(4R,5R)-4-ethyl-5-methyloxan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the lactone ring into a diol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the 4 or 5 positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and strong bases like sodium hydride are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce diols. Substitution reactions can introduce various alkyl or aryl groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
(4R,5R)-4-ethyl-5-methyloxan-2-one has numerous applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound serves as a model substrate in enzymatic studies to understand stereospecificity.
Medicine: It is investigated for its potential as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism by which (4R,5R)-4-ethyl-5-methyloxan-2-one exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved often include stereospecific interactions that are crucial for the compound’s biological activity .
Comparación Con Compuestos Similares
Similar Compounds
(4R,5R)-4-ethyl-5-methyloctanal: This compound shares a similar structural framework but differs in the functional groups attached to the ring.
(4S,5R)-4-ethyl-5-methyloctane: Another structurally related compound, differing in stereochemistry and functional groups.
Uniqueness
What sets (4R,5R)-4-ethyl-5-methyloxan-2-one apart is its specific stereochemistry and the presence of the oxan-2-one ring, which imparts unique chemical and biological properties. This makes it a valuable compound for various applications, particularly in the synthesis of chiral molecules and as a model compound in stereochemical studies.
Propiedades
Número CAS |
917871-16-0 |
|---|---|
Fórmula molecular |
C8H14O2 |
Peso molecular |
142.20 g/mol |
Nombre IUPAC |
(4R,5R)-4-ethyl-5-methyloxan-2-one |
InChI |
InChI=1S/C8H14O2/c1-3-7-4-8(9)10-5-6(7)2/h6-7H,3-5H2,1-2H3/t6-,7+/m0/s1 |
Clave InChI |
UGQMXSOIUXPOFZ-NKWVEPMBSA-N |
SMILES isomérico |
CC[C@@H]1CC(=O)OC[C@@H]1C |
SMILES canónico |
CCC1CC(=O)OCC1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


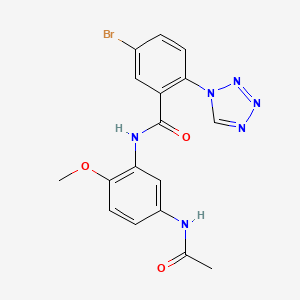
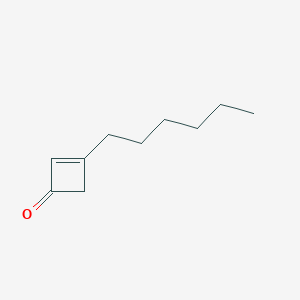
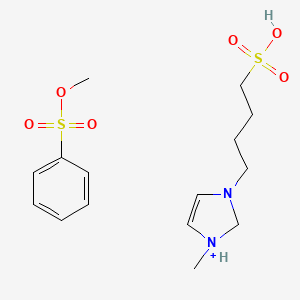
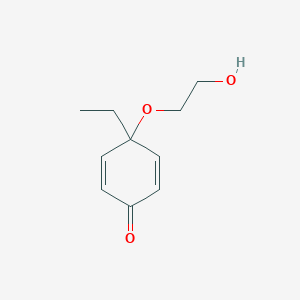

![Methyl (2S)-2-[(4-chlorobenzene-1-sulfonyl)amino]butanoate](/img/structure/B15172851.png)
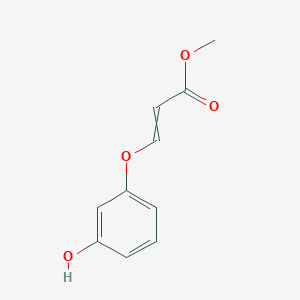
![N-(3-chloro-4-fluorophenyl)-3-[(4S)-2,5-dioxo-1-[(1S)-1-phenylethyl]imidazolidin-4-yl]propanamide](/img/structure/B15172859.png)
![N,N'-[(Benzylazanediyl)di(prop-1-yl-2-ylidene)]dihydroxylamine](/img/structure/B15172868.png)
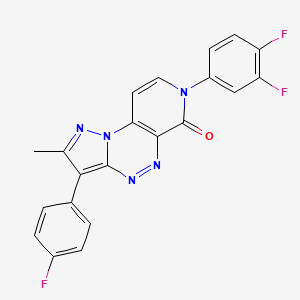
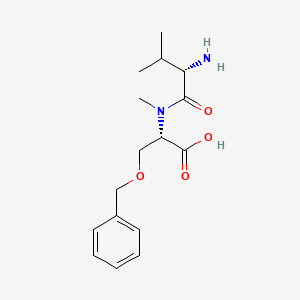
![(2R)-phenyl[({1-[(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]piperidin-2-yl}carbonyl)amino]ethanoic acid](/img/structure/B15172881.png)
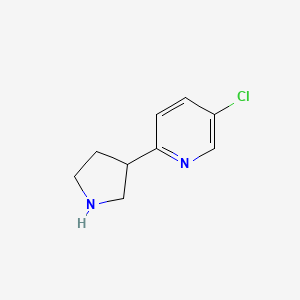
![1-[1-(Thiophen-2-yl)ethenyl]pyrrolidine](/img/structure/B15172909.png)
